N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide
Overview
Description
N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide is a useful research compound. Its molecular formula is C16H24N2O3S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.15076381 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Phospholipase A2 Inhibitors
N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide has been synthesized and evaluated as a potent inhibitor of membrane-bound phospholipase A2. This class of compounds, particularly N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide (ER-3826), demonstrated significant reduction in myocardial infarction size in coronary occluded rats, positioning it as a potential candidate for further development in cardiovascular therapies (Oinuma et al., 1991).
Synthesis of Naratriptan
The compound has been utilized in the synthesis of Naratriptan, a medication for migraine treatment. A study detailed the preparation of Naratriptan from N-methyl-N-phenylmethyl-2-(4-aminophenyl)-ethanesulfonamide, demonstrating its relevance in pharmaceutical manufacturing (Pete et al., 2003).
Antiallergic Agents
This compound has been involved in the synthesis of a series of N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanesulfonamides, which were evaluated for their effects on systemic anaphylaxis in guinea pigs. These studies led to the selection of N-[4-[4-(1H-indol-3-yl)piperidinomethyl]-2-thiazolyl]methanesulfonamide (FK613) for further development as an antiallergic agent (Shigenaga et al., 1993).
Corrosion Inhibition
Research has also explored the use of piperidine derivatives for corrosion inhibition of iron. A study on three piperidine derivatives, including (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide, demonstrated their effectiveness in reducing iron corrosion, highlighting the compound's potential in industrial applications (Kaya et al., 2016).
5-HT6 Receptor Antagonist
In neuroscience research, derivatives of this compound have been studied for their role as 5-HT6 receptor antagonists. For instance, SB-399885, a related compound, showed cognitive enhancing properties and potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Properties
IUPAC Name |
N-methyl-N-[4-(3-methylpiperidine-1-carbonyl)phenyl]ethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-4-22(20,21)17(3)15-9-7-14(8-10-15)16(19)18-11-5-6-13(2)12-18/h7-10,13H,4-6,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMFBGQEUULNBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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